Cas no 168003-06-3 (1-Chloroisoquinolin-7-ol)

1-クロロイソキノリン-7-オールは、分子式C9H6ClNOで表される複素環式化合物です。イソキノリン骨格にクロロ基とヒドロキシル基が選択的に導入された構造が特徴で、医薬品中間体や有機合成のビルディングブロックとして高い有用性を示します。特に7位のヒドロキシル基は求核性置換反応や金属錯体形成に適した活性部位を提供し、クロロ基はパラジウムカップリング反応などにおける優れた反応性を発揮します。高い純度(通常98%以上)で供給可能なため、精密有機合成における再現性の高い反応が期待できます。また、結晶性が良好なため取り扱い性に優れ、保存安定性にも定評があります。

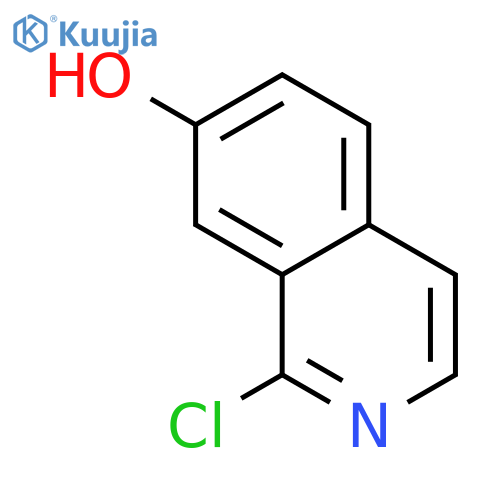

1-Chloroisoquinolin-7-ol structure

商品名:1-Chloroisoquinolin-7-ol

CAS番号:168003-06-3

MF:C9H6ClNO

メガワット:179.603041172028

MDL:MFCD16251525

CID:1037475

PubChem ID:46835415

1-Chloroisoquinolin-7-ol 化学的及び物理的性質

名前と識別子

-

- 1-chloro-7-Isoquinolinol

- 1-Chloroisoquinolin-7-ol

- 7-Isoquinolinol, 1-chloro-

- AK105080

- QUMSWNGLUWDWIS-UHFFFAOYSA-N

- 8575AA

- FCH1139098

- AX8165664

- AM20120436

-

- MDL: MFCD16251525

- インチ: 1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H

- InChIKey: QUMSWNGLUWDWIS-UHFFFAOYSA-N

- ほほえんだ: ClC1C2C([H])=C(C([H])=C([H])C=2C([H])=C([H])N=1)O[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- トポロジー分子極性表面積: 33.1

じっけんとくせい

- 密度みつど: 1.412±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.4 g/l)(25ºC)、

1-Chloroisoquinolin-7-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

1-Chloroisoquinolin-7-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-181478-0.05g |

1-chloroisoquinolin-7-ol |

168003-06-3 | 95% | 0.05g |

$55.0 | 2023-09-19 | |

| abcr | AB437589-5 g |

1-Chloroisoquinolin-7-ol; . |

168003-06-3 | 5g |

€1,046.00 | 2023-07-18 | ||

| TRC | C121415-250mg |

1-Chloroisoquinolin-7-ol |

168003-06-3 | 250mg |

$ 575.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG453-250mg |

1-Chloroisoquinolin-7-ol |

168003-06-3 | 97% | 250mg |

2178CNY | 2021-05-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C848757-250mg |

1-Chloroisoquinolin-7-ol |

168003-06-3 | 97% | 250mg |

1,625.40 | 2021-05-17 | |

| Enamine | EN300-181478-1.0g |

1-chloroisoquinolin-7-ol |

168003-06-3 | 95% | 1g |

$0.0 | 2023-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG453-50mg |

1-Chloroisoquinolin-7-ol |

168003-06-3 | 97% | 50mg |

643CNY | 2021-05-08 | |

| abcr | AB437589-250mg |

1-Chloroisoquinolin-7-ol; . |

168003-06-3 | 250mg |

€153.00 | 2025-02-18 | ||

| 1PlusChem | 1P007W54-2.5g |

1-Chloroisoquinolin-7-ol |

168003-06-3 | 95% | 2.5g |

$677.00 | 2024-06-19 | |

| 1PlusChem | 1P007W54-100mg |

1-Chloroisoquinolin-7-ol |

168003-06-3 | 95% | 100mg |

$159.00 | 2024-06-19 |

1-Chloroisoquinolin-7-ol 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

168003-06-3 (1-Chloroisoquinolin-7-ol) 関連製品

- 1374652-53-5(3-Chloroisoquinolin-6-ol)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:168003-06-3)1-Chloroisoquinolin-7-ol

清らかである:99%/99%

はかる:1g/5g

価格 ($):207.0/620.0